![molecular formula C25H21ClF3N3O2S B2747146 2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine CAS No. 439093-92-2](/img/structure/B2747146.png)
2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine is a useful research compound. Its molecular formula is C25H21ClF3N3O2S and its molecular weight is 519.97. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
Quinazoline derivatives have been synthesized through various chemical reactions, demonstrating the versatility and chemical reactivity of this class of compounds. For example, studies have explored the synthesis of functionalized quinazolinones and quinazolinium derivatives through intramolecular electrophilic cyclization and reactions with different halogens and nucleophiles (N. Kut, M. Onysko, V. Lendel, 2020; E. Bakhteeva, D. Kim, V. Sharutin, 2020). These reactions underline the potential for creating a wide array of quinazoline-based compounds with varied biological and chemical properties.
Biological Activities
The biological activities of quinazoline derivatives have been a significant focus of research, with studies exploring their potential as antimalarial, antibacterial, and antitumor agents. For instance, certain 6-(arylthio)-2,4-pteridinediamines, related to quinazolinediamines, exhibited a range of antibacterial activity, although they were found devoid of antimalarial activity when tested against Plasmodium berghei in mice (E. Elslager, J. Johnson, L. M. Werbel, 1981). Such findings highlight the importance of structural modifications in determining the biological efficacy of quinazoline derivatives.
Fluorescent Properties
Quinoline and quinazoline derivatives have been explored for their fluorescent properties, which are useful in various scientific applications, including as probes in biological systems. The synthesis of novel fluorescent compounds based on quinoline and quinazoline frameworks demonstrates their potential utility in bioimaging and molecular diagnostics (Y. Bodke, S. Shankerrao, H. N. Harishkumar, 2013).
Antitumor and Enzymatic Activity
Quinazoline derivatives have shown promise in antitumor studies and as enzymatic enhancers, indicating their potential for therapeutic applications. Research has revealed that certain quinazolinones can significantly enhance the activity of enzymes like α-amylase, suggesting their utility in medicinal chemistry and drug development (M. Abass, 2007).
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClF3N3O2S/c1-33-21-11-19-20(12-22(21)34-2)31-24(35-14-15-6-8-18(26)9-7-15)32(23(19)30)13-16-4-3-5-17(10-16)25(27,28)29/h3-12,30H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVTXXLVSVFORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC=C(C=C3)Cl)CC4=CC(=CC=C4)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2747063.png)

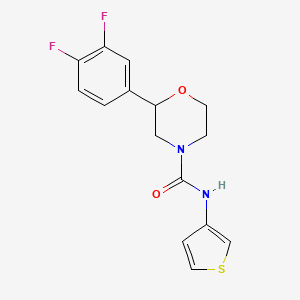
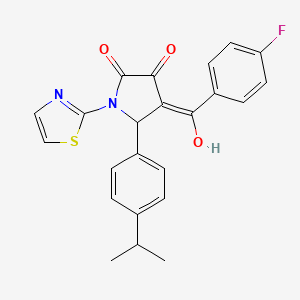
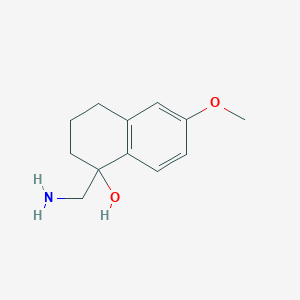
![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2747076.png)
![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2747077.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2747078.png)
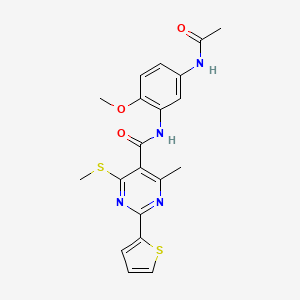
![N~1~-(1,3-benzodioxol-5-yl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2747081.png)
![1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B2747082.png)
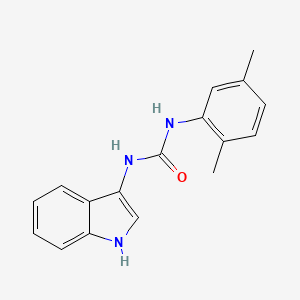

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2747085.png)